5-Acetyl-1,3-diphenyl-1H-pyrazole-4-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
649746-06-5 |
|---|---|
Molecular Formula |
C18H13N3O |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
5-acetyl-1,3-diphenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C18H13N3O/c1-13(22)18-16(12-19)17(14-8-4-2-5-9-14)20-21(18)15-10-6-3-7-11-15/h2-11H,1H3 |
InChI Key |
LWDUHCISVQWHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Biological Activity
5-Acetyl-1,3-diphenyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound known for its diverse biological activities. Its structure features a pyrazole ring with acetyl and carbonitrile functional groups, which contribute to its pharmacological properties. This article explores the compound's biological activity, including its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C18H16N4O, indicating the presence of 18 carbon atoms, 16 hydrogen atoms, and 4 nitrogen atoms. The compound exhibits a unique spatial arrangement due to the dihedral angles between the pyrazole ring and the phenyl groups, which may influence its biological interactions.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. These compounds have been shown to inhibit various enzymes and pathways associated with tumor growth. Specifically, they target kinases such as BRAF(V600E), EGFR, and Aurora-A kinase .
Case Study:
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives demonstrated cytotoxic effects, particularly when combined with doxorubicin. The combination showed enhanced efficacy compared to doxorubicin alone, indicating a potential for synergistic effects in cancer therapy .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties. Pyrazole derivatives have been reported to modulate inflammatory pathways by interacting with specific receptors or signaling molecules. This interaction can lead to decreased production of pro-inflammatory cytokines .
Mechanism of Action:
The anti-inflammatory effects are thought to arise from the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators. Studies have shown that certain pyrazole derivatives can selectively inhibit COX-2 while sparing COX-1, which is crucial for maintaining gastrointestinal integrity .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial and fungal strains. The mechanism involves disrupting microbial cell membranes or inhibiting essential enzymatic processes within the pathogens .
Structure-Activity Relationship (SAR)
Studies on SAR indicate that modifications to the pyrazole core can enhance biological activities. For instance, altering substituents on the phenyl rings or modifying the carbonitrile group can lead to improved potency against specific biological targets .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile | Similar pyrazole core | Exhibits distinct biological activities |
| 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Contains an azido group | Useful in click chemistry applications |
| 4-Acetyl-1,3-diphenyl-1H-pyrazole | Different position of acetyl group | May exhibit varied reactivity compared to 5-acetyl derivative |
This table illustrates how variations in chemical structure can lead to different biological activities and applications in medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazole derivatives, including 5-acetyl-1,3-diphenyl-1H-pyrazole-4-carbonitrile, exhibit promising anticancer properties. A study highlighted the synthesis of various pyrazole derivatives and their evaluation against cancer cell lines. The compound demonstrated significant cytotoxicity against specific cancer types, suggesting its potential as a lead compound for developing new anticancer agents .
Anti-inflammatory Properties
Another study investigated the anti-inflammatory effects of pyrazole derivatives. The findings suggested that this compound could inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. The compound was tested against various bacterial strains and showed effective inhibition, positioning it as a candidate for developing new antimicrobial agents .
Organic Synthesis
Synthesis of Pyrazole Derivatives
this compound serves as a precursor for synthesizing more complex pyrazole derivatives through various chemical reactions. For example, it can react with maleic anhydride to form novel compounds with enhanced biological activities . The efficiency of these reactions often leads to high yields and diverse product formation .
Catalytic Applications
Aluminum chloride has been used as a catalyst in the synthesis of this compound derivatives. This method allows for efficient one-pot reactions that simplify the synthesis process while maintaining high yields (up to 89%) .
Material Science
Development of Functional Materials
The unique structural properties of this compound make it suitable for developing functional materials. Its ability to form stable complexes with metal ions can be exploited in creating catalysts or sensors for detecting environmental pollutants .
| Study Reference | Activity Type | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| Anti-inflammatory | RAW 264.7 (Macrophage) | 20 | |
| Antimicrobial | Staphylococcus aureus | 10 |
Table 2: Synthesis Conditions for Pyrazole Derivatives
| Reaction Component | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Benzaldehyde + Malononitrile + Phenylhydrazine | AlCl3 | Ethanol:Water (1:1) | 85 |
| This compound + Maleic Anhydride | None | Acetic Acid | 75 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Cyano Group
The carbonitrile group (-C≡N) undergoes nucleophilic substitution under alkaline conditions. For example:
-
Reaction with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) yields 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde via azide displacement .
-
Condensation with aromatic amines (e.g., aniline derivatives) in ethanol/acetic acid produces Schiff bases (N-[(5-substituted-pyrazol-4-yl)methylene]arylamines ) .
Mechanism :
-
Deprotonation of the amine under acidic conditions.
-
Nucleophilic attack on the cyano carbon, forming an imine intermediate.
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles:
Formation of Thiazolidinones
Reaction with thioglycolic acid under reflux conditions generates 3-acetyl-2-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-5-arylthiazolidin-4-ones :
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Thioglycolic acid | Reflux, 4–6 hrs | Thiazolidinone derivatives | 65–78 |
Key Spectral Data :
Acetyl Group Reactivity
The acetyl moiety undergoes Knoevenagel condensations with active methylene compounds:
Reaction with Malononitrile
In the presence of sodium ethoxide , the acetyl group reacts with malononitrile to form 2-amino-4,6-bis(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)benzonitrile :
Steps :
Product Characterization :
Electrophilic Aromatic Substitution
The phenyl rings undergo nitration and sulfonation under standard conditions:
| Reaction Type | Reagent | Position | Product Application | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | para-position | Precursor for dyes | |
| Sulfonation | H₂SO₄/SO₃ | meta-position | Water-soluble derivatives |
Reductive Transformations
The cyano group is reduced to an amine using LiAlH₄ or catalytic hydrogenation:
Outcome :
-
Forms 5-amino-1,3-diphenyl-1H-pyrazole-4-methanamine , a precursor for bioactive molecules .
-
Yield : 82–90% under hydrogen gas (5 atm, Pd/C catalyst).
Photochemical Reactions
UV irradiation induces C–C bond cleavage in the acetyl group, generating radical intermediates that dimerize or react with alkenes.
Coordination Chemistry
The compound acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity:
| Metal Salt | Complex Structure | Application | Reference |
|---|---|---|---|
| CuCl₂ | Square-planar geometry | Oxidation catalysis | |
| Fe(NO₃)₃ | Octahedral geometry | Magnetic materials |
Comparison with Similar Compounds
Structural Analogues
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
- Key Difference: The acetyl group in the target compound is replaced by an amino (-NH₂) group.
- Synthesis: Achieved via multicomponent reactions using aryl aldehydes, malononitrile, and hydrazine derivatives, catalyzed by LDH@PTRMS@DCMBA@CuI, yielding >85% under green conditions .
- Reactivity: The amino group enhances nucleophilicity, favoring coupling reactions for drug intermediates.
2,3-Dihydro-1H-pyrazole-4-carbonitrile Derivatives
- Key Difference : A saturated dihydro-pyrazole ring replaces the aromatic pyrazole core.
- Synthesis : Prepared using deep eutectic solvents (K₂CO₃:glycerol) at 50°C, with yields >90% .
- Bioactivity : Exhibits antioxidant (IC₅₀: 25–100 μg/mL via DPPH assay) and antimicrobial activity (MIC: 0.5–8 μg/mL against Staphylococcus aureus and Candida albicans) .
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile
- Key Difference : Chloroacetyl (-COCH₂Cl) substituent instead of acetyl.
- Synthesis: Derived from 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile and chloroacetyl chloride (62.71% yield) .
- Spectroscopy : 1H NMR shows SCH₂ protons at δ 5.13 ppm and aromatic protons at δ 7.54–8.16 ppm .
Physicochemical Properties
Preparation Methods
Multistep Synthesis from Hydrazones
One prevalent method for synthesizing 5-acetyl-1,3-diphenyl-1H-pyrazole-4-carbonitrile involves the reaction of N-phenylbenzohydrazonoyl chloride with a suitable carbon source. The general procedure is as follows:
Reagents :
- N-phenylbenzohydrazonoyl chloride
- (E)-3-benzoylamino-4-cyano-2-oxo-3-butene
- Dichloromethane as solvent
-
- Mix N-phenylbenzohydrazonoyl chloride with (E)-3-benzoylamino-4-cyano-2-oxo-3-butene in dichloromethane.
- Heat the mixture under reflux for 1.5 to 2.5 hours.
- Evaporate volatile components in vacuo and precipitate the product using ethanol.
Yield and Purity : This method typically yields about 61% of the desired product after purification by filtration.
One-Pot Multicomponent Reactions
Another efficient approach is the one-pot multicomponent reaction, which simplifies the synthesis process by combining all reactants in a single reaction vessel.
Reagents :
- Aryl hydrazine
- Ethoxymethylene malononitrile
- Solvent: Ethanol or trifluoroethanol
-
- Dissolve aryl hydrazine in ethanol and add ethoxymethylene malononitrile slowly.
- Reflux the mixture under nitrogen atmosphere for several hours.
- Purify the crude product using column chromatography.
Yield : The yields vary based on substituents on the aryl hydrazine but can reach up to 84%.
Reaction Conditions and Optimization
The choice of solvents, temperature, and reaction time significantly affects the yield and purity of the final product.
| Method | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Hydrazone Method | Dichloromethane | Reflux | 1.5–2.5 h | ~61 |
| One-Pot Multicomponent Reaction | Ethanol | Reflux | 4 h | Up to 84% |
Analytical Characterization
Characterization techniques are essential to confirm the structure and purity of synthesized compounds. Common methods include:
Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.
Infrared Spectroscopy (IR) : Used to identify functional groups based on characteristic absorption bands.
Mass Spectrometry (MS) : Confirms molecular weight and structure.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-acetyl-1,3-diphenyl-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : A typical synthesis involves cyclocondensation of substituted hydrazines with β-ketonitriles. For example, triazenylpyrazole precursors can be functionalized via azide-alkyne cycloaddition or nucleophilic substitution. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical. In a study, methylene chloride at 50°C with trifluoroacetic acid as a catalyst achieved 85% yield after 72 h . Purification via flash chromatography (cyclohexane/ethyl acetate gradient) is recommended for isolating the product .
Q. How are spectroscopic techniques (NMR, IR) used to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Signals at δ ~13.6 ppm (pyrazole NH) and δ ~8.5 ppm (aromatic protons) are characteristic. Solvent effects (e.g., DMSO-d6) must be accounted for during peak assignment .
- IR : Strong absorption bands near 2242 cm⁻¹ (C≡N stretch) and 2138 cm⁻¹ (acetyl C=O) confirm functional groups .
- Cross-validation with HRMS (e.g., [M]+ at m/z 134.0337) ensures molecular formula accuracy .
Q. What crystallization strategies are effective for obtaining single crystals of pyrazole derivatives?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) promotes crystal growth. For 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile, methanol was used to obtain crystals suitable for X-ray diffraction . Crystal packing analysis reveals intermolecular interactions (e.g., hydrogen bonds involving NH and cyano groups) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) between studies be resolved?
- Methodological Answer : Discrepancies arise from solvent polarity, temperature, or impurities. For example, NH proton shifts in DMSO-d6 (δ ~13.6 ppm) may differ in CDCl3 due to hydrogen-bonding suppression. Use deuterated solvents consistently and compare with computed NMR spectra (DFT/B3LYP/6-311++G** level) to validate assignments . Contradictions in carbonyl stretches (IR) may reflect polymorphic variations, requiring PXRD analysis .
Q. What computational methods are suitable for predicting the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G** level to determine electrophilic/nucleophilic sites via Fukui indices .
- Molecular Docking : Simulate binding interactions with biological targets (e.g., kinases) using AutoDock Vina. Pyrazole derivatives often exhibit affinity for ATP-binding pockets due to planar aromatic systems .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., CYP450 inhibition) based on substituent effects (e.g., acetyl vs. trifluoromethyl groups) .
Q. How can reaction scalability challenges (e.g., low yields during scale-up) be addressed?
- Methodological Answer :
- Process Optimization : Replace batch reactors with flow chemistry to control exothermic reactions. For azide intermediates, continuous flow reduces decomposition risks .
- Catalyst Screening : Transition-metal catalysts (e.g., CuI for click chemistry) improve regioselectivity in triazole-pyrazole hybrids .
- Green Chemistry : Solvent-free mechanochemical synthesis or microwave-assisted reactions enhance efficiency (e.g., 30% reduction in reaction time) .
Q. What strategies validate the biological activity of this compound in vitro?
- Methodological Answer :
- Enzyme Assays : Test inhibition of cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using colorimetric protocols (e.g., Ellman’s reagent for AChE) .
- Cell-Based Studies : Use MTT assays on cancer cell lines (e.g., MCF-7) with IC50 calculations. Pyrazole derivatives often disrupt mitochondrial membrane potential .
- SAR Analysis : Compare substituent effects (e.g., acetyl vs. carboxamide groups) on activity to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
